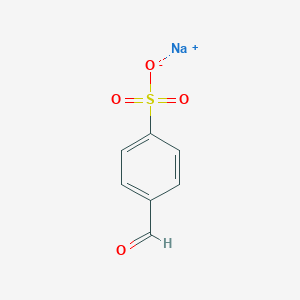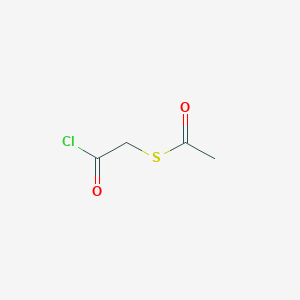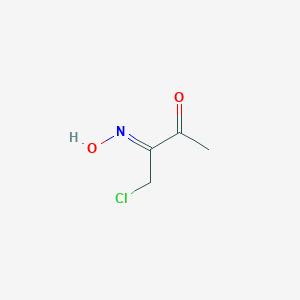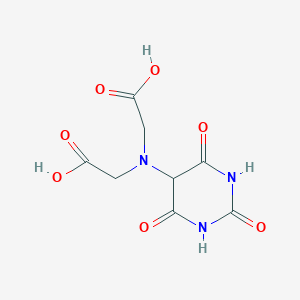
Thulium hydride (TmH3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium hydride, also known as thulium trihydride, is a chemical compound with the formula TmH3. It is a hydride of thulium, a rare earth metal belonging to the lanthanide series. Thulium hydride is typically found in high purity, submicron, and nanopowder forms. This compound is often used as a portable source of hydrogen gas due to its ability to release hydrogen upon decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium hydride can be synthesized by reacting thulium metal with hydrogen gas at elevated temperatures. One common method involves heating thulium metal to around 870 K in the presence of hydrogen gas at a pressure of 1400 Torr for one hour . This reaction forms thulium trihydride as the primary product.
Industrial Production Methods: In industrial settings, thulium hydride is produced using similar methods but on a larger scale. The process involves the controlled reaction of thulium metal with hydrogen gas in specialized reactors designed to maintain the necessary temperature and pressure conditions. The resulting thulium hydride is then purified and processed into the desired form, such as submicron or nanopowder .
Chemical Reactions Analysis
Types of Reactions: Thulium hydride undergoes various chemical reactions, including:
Oxidation: Thulium hydride can be oxidized to form thulium oxide (Tm2O3) and water.
Reduction: It can be reduced back to thulium metal and hydrogen gas.
Substitution: Thulium hydride can react with halogens to form thulium halides and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: High temperatures in the presence of a reducing agent such as lithium aluminum hydride.
Substitution: Halogens like chlorine or bromine at room temperature.
Major Products Formed:
Oxidation: Thulium oxide (Tm2O3) and water.
Reduction: Thulium metal and hydrogen gas.
Substitution: Thulium halides (e.g., thulium chloride) and hydrogen gas
Scientific Research Applications
Thulium hydride has several scientific research applications, including:
Chemistry: Used as a hydrogen source in various chemical reactions and as a reducing agent.
Biology: Investigated for potential use in biological hydrogenation reactions.
Mechanism of Action
The mechanism by which thulium hydride exerts its effects primarily involves the release of hydrogen gas upon decomposition. This release can be triggered by heating or by chemical reactions with other compounds. The hydrogen gas produced can then participate in various chemical reactions, such as hydrogenation or reduction processes .
Comparison with Similar Compounds
- Ytterbium hydride (YbH3)
- Terbium hydride (TbH3)
- Dysprosium hydride (DyH3)
Comparison: Thulium hydride is unique among these compounds due to its specific hydrogen release properties and its applications in thulium-doped fiber lasers. While other rare earth hydrides also release hydrogen, thulium hydride’s use in medical and industrial applications sets it apart. Additionally, thulium hydride’s ability to form high-purity submicron and nanopowder forms makes it particularly valuable for advanced materials research .
Properties
IUPAC Name |
hydride;thulium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tm.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMFHYRGHGURAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Tm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.958 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-55-5 |
Source


|
| Record name | Thulium hydride (TmH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium hydride (TmH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone](/img/structure/B84259.png)







